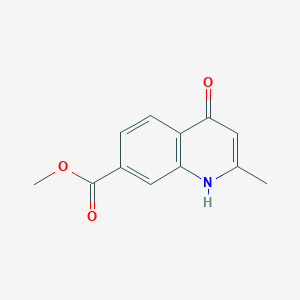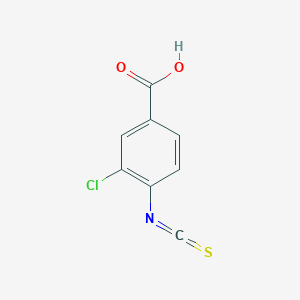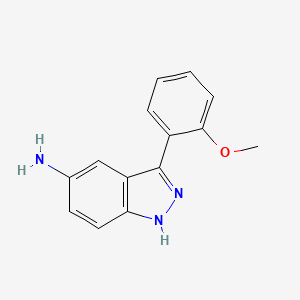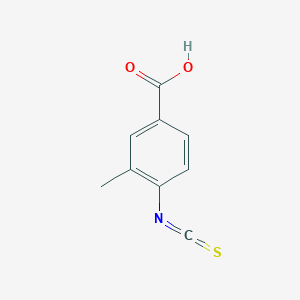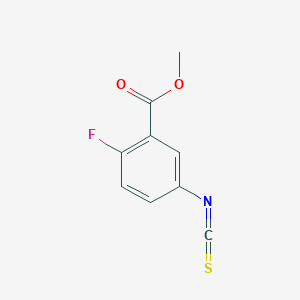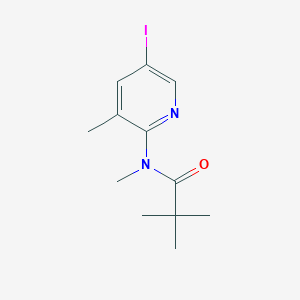
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine is a halogenated heterocyclic compound It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the propanamide group. One common method involves the following steps:
Iodination: The starting material, 3-methylpyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amidation: The iodinated product is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or alkyl-aryl compounds.
科学研究应用
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.
相似化合物的比较
Similar Compounds
- N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide
- N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide
Uniqueness
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.
属性
CAS 编号 |
942206-32-8 |
|---|---|
分子式 |
C12H17IN2O |
分子量 |
332.18 g/mol |
IUPAC 名称 |
N-(5-iodo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C12H17IN2O/c1-8-6-9(13)7-14-10(8)15(5)11(16)12(2,3)4/h6-7H,1-5H3 |
InChI 键 |
DVWSBCSVOMXUIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)I |
规范 SMILES |
CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


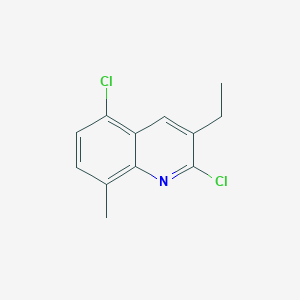
![2-[3-(Boc-amino)propyloxyl]aniline](/img/structure/B1497819.png)
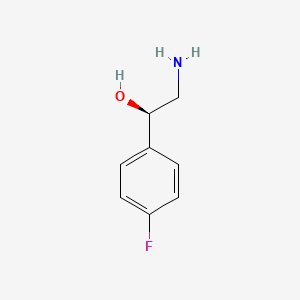
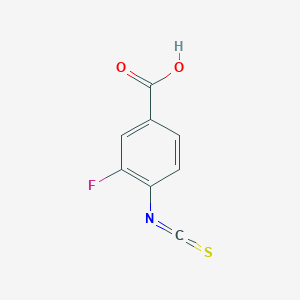
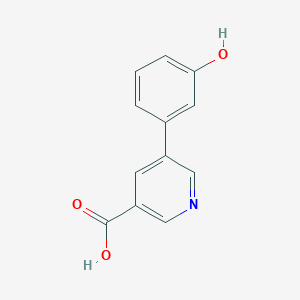
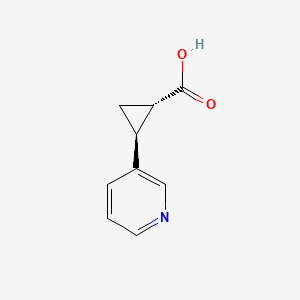
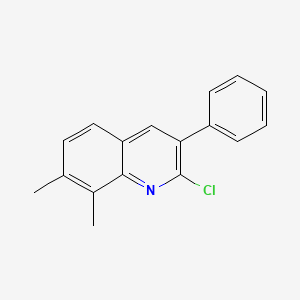
![5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1497829.png)
